Sodium lauroamphoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium lauroamphoacetate is a zwitterionic surfactant belonging to the amphoacetate class. It is widely used in personal care products due to its mildness and versatility. This compound can act as both a foaming and cleansing agent, making it ideal for use in shampoos, body washes, and other personal care formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium lauroamphoacetate is synthesized through a two-step process. Initially, lauric acid reacts with aminoethylethanolamine to form an amide. Upon heating, this amide cyclizes to produce an imidazoline group. This intermediate then reacts with sodium chloroacetate to yield the final product .

Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified and used in various cosmetic formulations .

Análisis De Reacciones Químicas

Types of Reactions: Sodium lauroamphoacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis and condensation reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Sodium chloroacetate is a common reagent used in the synthesis of this compound.

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself. Hydrolysis can yield lauric acid and aminoethylethanolamine as by-products .

Aplicaciones Científicas De Investigación

Sodium lauroamphoacetate finds extensive applications in various fields:

Mecanismo De Acción

Sodium lauroamphoacetate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. This compound can exist in anionic, zwitterionic, or cationic forms depending on the pH of the solution, which contributes to its versatility in different formulations .

Comparación Con Compuestos Similares

Cocamidopropyl Betaine: Another mild surfactant commonly used in personal care products.

Decyl Glucoside: A non-ionic surfactant known for its gentle cleansing properties.

Disodium Cocoamphodiacetate: Similar in structure and function to sodium lauroamphoacetate.

Uniqueness: this compound is unique due to its ability to exist in multiple ionic forms, which enhances its versatility in various formulations. Its mild nature makes it suitable for sensitive skin types, and it is effective in reducing irritation caused by other surfactants .

Propiedades

Número CAS |

156028-14-7 |

|---|---|

Fórmula molecular |

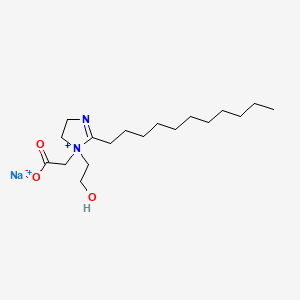

C18H34N2NaO3 |

Peso molecular |

349.5 g/mol |

Nombre IUPAC |

sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |

InChI |

InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3; |

Clave InChI |

IOLPZPSWYXRSGB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.